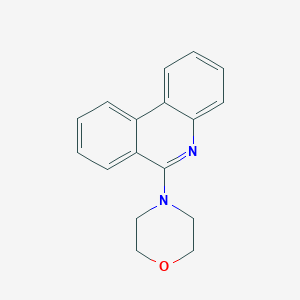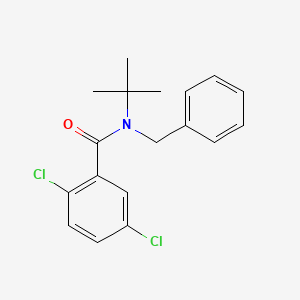![molecular formula C10H13N3O2S B5867484 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide, also known as HAMC, is a chemical compound that has been widely studied for its potential use in scientific research. HAMC belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mechanism of Action
The exact mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities, which make it useful for studying the mechanisms of cell growth, inflammation, and apoptosis. However, there are also some limitations to using 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in lab experiments. For example, it may have low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide. One direction is to further investigate its anti-tumor effects and its potential as an anti-cancer agent. Another direction is to investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide and its effects on various signaling pathways and enzymes. Finally, more research is needed to investigate the potential use of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in the treatment of diabetes.
Synthesis Methods
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with N-methylhydrazinecarbothioamide, followed by acetylation and purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
properties
IUPAC Name |
1-[[2-(4-hydroxyphenyl)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZTRGZOFGVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

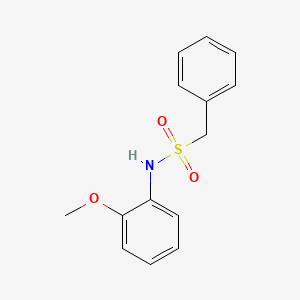
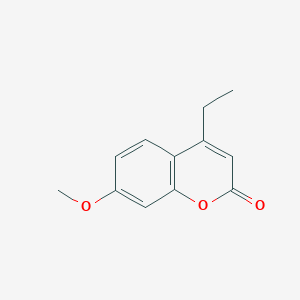
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
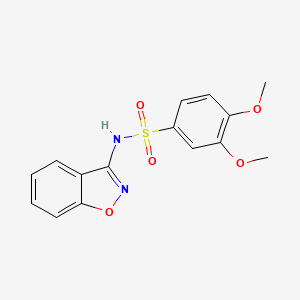
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
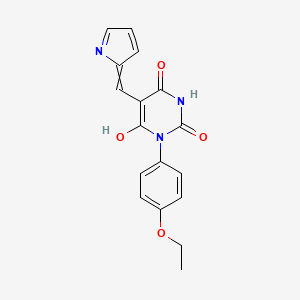
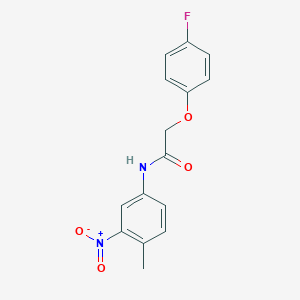
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
